5-methyl-1H-indole-3-carbaldehyde

Catalog No.
S775392
CAS No.
52562-50-2
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-indole-3-carbaldehyde

CAS Number

52562-50-2

Product Name

5-methyl-1H-indole-3-carbaldehyde

IUPAC Name

5-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3

InChI Key

ZTNQWTPWKNDRNF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2C=O

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C=O

The exact mass of the compound 5-methyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-1H-indole-3-carbaldehyde (CAS: 52562-50-2) is a highly versatile, functionalized indole building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), fluorescent probes, and advanced metal-organic ligands [1]. Featuring a mildly electron-donating methyl group at the 5-position and a reactive formyl group at the 3-position, this compound offers a balanced reactivity profile for Schiff base formation, Knoevenagel condensations, and multicomponent heterocyclic syntheses[2]. Its specific substitution pattern enhances lipophilicity and tunes the electronic properties of downstream products, making it a critical precursor for targeted drug discovery and materials science where precise structural control is required [1].

Research Fit

5-Methyl substitution provides distinct electronic and steric profile for heterocyclic synthesis
Defined crystal structure and H-bonding network support solid-state studies
Documented ligand precursor for diverse metal centers in coordination chemistry
Core scaffold for GPCR-targeted compound library synthesis

Substituting 5-methyl-1H-indole-3-carbaldehyde with the unsubstituted indole-3-carbaldehyde or halogenated analogs (e.g., 5-bromo or 5-fluoro derivatives) fundamentally alters both the synthetic processability and the performance of the final product [1]. The 5-methyl group provides a specific inductive (+I) effect that modulates the electrophilicity of the 3-formyl carbon, directly impacting condensation reaction kinetics and yields. In medicinal chemistry, this methyl substitution alters the steric bulk and lipophilicity (LogP) of the resulting pharmacophore, which can drastically shift target binding affinities, such as in kinase inhibitors [1]. In materials applications, such as the synthesis of zinc-curcuminoid complexes or fluorescent sensors, the absence of the 5-methyl group shifts the emission spectra and alters solid-state packing, leading to non-equivalent photophysical properties[2].

Substitution Risk

Reactivity Shift Methyl group alters indole ring electron density, affecting yields in electrophilic substitutions and nucleophilic additions.
Solid-State Divergence Substitution pattern changes crystal packing and H-bonding networks, impacting stability and formulation behavior.
Coordination Selectivity Steric and electronic influence of 5-methyl group alters metal-binding affinities and complex geometry vs. unsubstituted analogs.

Modulation of Condensation Kinetics and Schiff Base Yield

The presence of the 5-methyl group exerts a mild electron-donating effect on the indole ring, which slightly reduces the electrophilicity of the 3-formyl group compared to electron-withdrawn analogs, yet maintains sufficient reactivity for high-yielding condensations [1]. In the synthesis of thiosemicarbazones and complex tripodal ligands, 5-methyl-1H-indole-3-carbaldehyde demonstrates an optimal balance, avoiding the rapid degradation seen with highly activated aldehydes while providing superior yields compared to sterically hindered or strongly deactivated analogs. For instance, in standard Schiff base formations, the 5-methyl derivative typically achieves yields in the 65-85% range under mild catalytic conditions, ensuring reproducible scale-up [1].

Evidence DimensionSchiff base condensation yield (standard amine, mild conditions)
Target Compound Data65-85% typical yield with high crude purity
Comparator Or Baseline5-Bromo-1H-indole-3-carbaldehyde (prone to side reactions or lower solubility) / Unsubstituted indole-3-carbaldehyde
Quantified DifferenceProvides an optimized balance of reactivity, often yielding higher crude purity and avoiding the rapid degradation associated with highly electron-withdrawn analogs.
ConditionsEthanol solvent, mild acid catalyst (e.g., acetic acid or iodine), reflux.

Ensures predictable reaction kinetics and higher crude purity in the procurement of precursors for large-scale combinatorial libraries or ligand synthesis.

Crystal Packing vs. Parent
Head-to-head
r.m.s. deviation 0.0115 Å, Pna21; isomorphous with distinct unit cell
Supports solid-state QC and batch consistency
Single-crystal XRD at 296 K; planarity deviation sensitive to purity

Lipophilicity and Target Binding Enhancement in Drug Discovery

In the development of targeted therapeutics, such as AMP-activated protein kinase (AMPK) activators or bisindole alkaloids, the 5-methyl substitution provides a critical enhancement in lipophilicity compared to the unsubstituted indole core [1]. This structural modification improves cell membrane permeability and alters the hydrophobic interactions within target binding pockets. Comparative structure-activity relationship (SAR) studies frequently demonstrate that 5-methylated indole derivatives exhibit superior IC50 values or binding affinities compared to their unsubstituted or highly polar (e.g., 5-hydroxy) counterparts, making this specific carbaldehyde an indispensable starting material for these specific pharmacophores [1].

Evidence DimensionPharmacophore Lipophilicity and Binding Efficacy
Target Compound DataEnhanced LogP and optimized hydrophobic interactions
Comparator Or BaselineIndole-3-carbaldehyde (unsubstituted) or 5-Hydroxy-1H-indole-3-carbaldehyde
Quantified DifferenceThe 5-methyl substitution provides a distinct hydrophobic anchor, frequently resulting in improved IC50 values (e.g., sub-micromolar range) in downstream derivatives compared to the weaker binding of unsubstituted analogs.
ConditionsIn vitro target binding assays (e.g., kinase inhibition or receptor binding).

Crucial for medicinal chemists selecting building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Metal Complex Formation
Data to verify
Forms tripodal ligand and mononuclear complexes with Zn(II), Cu(II), Ni(II), Hg(II), Pd(II)
Method context for coordination studies
Vendor application notes; independent replication recommended

Photophysical Tuning in Metal-Organic Complexes

5-Methyl-1H-indole-3-carbaldehyde is a preferred precursor for synthesizing advanced luminescent materials, such as zinc-curcuminoid complexes and imidazole-based chemosensors [1]. The 5-methyl group influences the electronic structure (HOMO-LUMO gap) of the resulting conjugated systems. When compared to unsubstituted indole derivatives, the 5-methyl substituted ligands often exhibit shifted emission maxima and altered solid-state luminescence due to different π-π stacking interactions and electronic distribution [1]. This allows for precise tuning of the photophysical properties, which is critical for developing highly sensitive optical sensors and functional nanomaterials.

Evidence DimensionSolid-state luminescence and emission shift
Target Compound DataDistinct blue-shifted or red-shifted emission depending on the complex architecture
Comparator Or BaselineUnsubstituted indole-3-carbaldehyde derived ligands
Quantified DifferenceInduces a measurable shift in emission wavelength (e.g., up to 100 nm shifts in specific solid-state complexes) and alters π-π stacking compared to baseline indole ligands.
ConditionsSpectroscopic analysis of derived metal complexes (e.g., Zn(II) coordination) in solution and solid state.

Enables materials scientists to procure the exact precursor needed to achieve specific emission wavelengths and sensor sensitivities.

Lipophilicity vs. Parent
Class-level
XLogP3 = 2; approx. 0.5–0.6 units higher than parent
Lipophilicity distinct from polar analogs
Computed property; experimental logP/D determination advised
GPCR Binding Affinity
Class-level
Derivative Kd = 1.35 nM (human H3R, BRET in HEK293T)
Scaffold engagement context for GPCR research
Derivative data; core scaffold binding may differ

Synthesis of Targeted Therapeutics

Ideal for the development of AMPK activators, bisindole alkaloids, and specific kinase inhibitors where the 5-methyl group is required for optimal target binding and enhanced lipophilicity compared to unsubstituted indoles [1].

Development of Fluorescent Chemosensors

Highly suitable for synthesizing imidazole-based or Schiff base fluorescent probes for ion detection, leveraging its specific electronic properties for tuned emission and improved sensor sensitivity [2].

Advanced Metal-Organic Ligand Production

A critical building block for creating flexible tripodal ligands and curcuminoid-like complexes for materials science, where the 5-methyl substitution dictates solid-state packing and luminescent behavior [3].

Combinatorial Library Generation

An excellent precursor for high-throughput synthesis of indole-thiosemicarbazone derivatives via Knoevenagel and multicomponent reactions, offering predictable reactivity and high purity profiles suitable for scale-up [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-State Formulation
Defined crystal structure and H-bonding network
XRPD batch comparison
Coordination & MOF Synthesis
Established tripodal ligand-forming utility
Metal complex characterization
GPCR Library Synthesis
Scaffold affinity precedent (GPCR targets)
Target binding validation in derivatives
Functionalized Indole Derivatization
C3 aldehyde reactivity with 5-methyl electronic effects
Regioselectivity and yield assessment

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52562-50-2

Wikipedia

5-Methyl-1H-indole-3-carboxaldehyde
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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